Cas no 6866-69-9 (N-acetylglucosamine-1-phosphate)

N-acetylglucosamine-1-phosphate structure
6866-69-9 structure
Nome del prodotto:N-acetylglucosamine-1-phosphate
Numero CAS:6866-69-9
MF:C8H16NO9P
MW:301.187704086304
CID:971790
PubChem ID:440272

N-acetylglucosamine-1-phosphate Proprietà chimiche e fisiche

Nomi e identificatori

    • N-acetylglucosamine-1-phosphate
    • [(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
    • 2-(acetylamino)-2-deoxy-D-glucopyranose 1-(dihydrogen phosphate)
    • N-acetyl-delta-glucosamine 1-phosphate
    • N-Acetyl-D-glucosamine 1-phosphate
    • N-acetyl-alpha-delta-glucosamine 1-phosphate
    • delta-glucosamine 1-phosphate
    • 2-acetamido-2-deoxy-D-glucopyranose 1-phosphate
    • N-Acetyl-D-glucosamine1-phosphate
    • DTXSID90988348
    • CHEBI:7125
    • SCHEMBL5679031
    • D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1-(dihydrogen phosphate)
    • GlcNAc-1-Phosphate
    • {[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phosphonic acid
    • bmse000163
    • Q27107444
    • C04256
    • 2-Deoxy-2-[(1-hydroxyethylidene)amino]-1-O-phosphonohexopyranose
    • 6866-69-9
    • N-ACETYL-D-GLUCOSAMINE-1-P
    • 2-acetamido-2-deoxy-1-O-phosphono-D-glucopyranose
    • N-Acetylglucosamine 1-phosphate
    • 2-acetamido-2-deoxy-D-glucopyranose 1-(dihydrogen phosphate)
    • N-Acetyl-glucosamine 1-phosphate
    • Inchi: InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1
    • Chiave InChI: FZLJPEPAYPUMMR-RTRLPJTCSA-N
    • Sorrisi: CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

Proprietà calcolate

  • Massa esatta: 301.05626809g/mol
  • Massa monoisotopica: 301.05626809g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 371
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 166Ų
  • XLogP3: -3.7

Raccomanda articoli

Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.